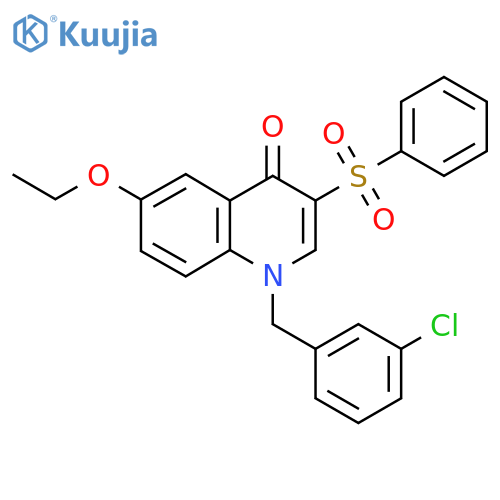

Cas no 866725-93-1 (3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one)

3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one 化学的及び物理的性質

名前と識別子

-

- 3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one

- F1604-0394

- 1-(3-chlorobenzyl)-6-ethoxy-3-(phenylsulfonyl)quinolin-4(1H)-one

- 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxyquinolin-4-one

- 3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one

- 866725-93-1

- AKOS001837736

-

- インチ: 1S/C24H20ClNO4S/c1-2-30-19-11-12-22-21(14-19)24(27)23(31(28,29)20-9-4-3-5-10-20)16-26(22)15-17-7-6-8-18(25)13-17/h3-14,16H,2,15H2,1H3

- InChIKey: FOSUWMORFMSSRX-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=CC(=C1)CN1C=C(C(C2C=C(C=CC1=2)OCC)=O)S(C1C=CC=CC=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 453.0801570g/mol

- どういたいしつりょう: 453.0801570g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 31

- 回転可能化学結合数: 6

- 複雑さ: 771

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.1Ų

- 疎水性パラメータ計算基準値(XlogP): 5.2

3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1604-0394-30mg |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 30mg |

$119.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-100mg |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 100mg |

$248.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-25mg |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 25mg |

$109.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-40mg |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 40mg |

$140.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-10μmol |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 10μmol |

$69.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-3mg |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 3mg |

$63.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-10mg |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 10mg |

$79.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-20mg |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 20mg |

$99.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-4mg |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 4mg |

$66.0 | 2023-09-05 | ||

| Life Chemicals | F1604-0394-20μmol |

3-(benzenesulfonyl)-1-[(3-chlorophenyl)methyl]-6-ethoxy-1,4-dihydroquinolin-4-one |

866725-93-1 | 20μmol |

$79.0 | 2023-09-05 |

3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one 関連文献

-

Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237

-

Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-oneに関する追加情報

3-(Benzenesulfonyl)-1-(3-Chlorophenyl)methyl-6-Ethoxy-1,4-Dihydroquinolin-4-One: A Comprehensive Overview

The compound 3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one, with CAS No. 866725-93-1, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex structure, which includes a quinolinone core substituted with a benzenesulfonyl group, a 3-chlorophenylmethyl group, and an ethoxy substituent. These structural features contribute to its unique chemical properties and potential applications in drug discovery and development.

Recent studies have highlighted the importance of quinolinone derivatives in medicinal chemistry due to their diverse biological activities. The presence of the benzenesulfonyl group in this compound introduces significant electron-withdrawing effects, which can enhance the molecule's stability and reactivity. Additionally, the 3-chlorophenylmethyl group imparts additional electronic and steric effects, further modulating the compound's pharmacokinetic properties. The ethoxy substituent at position 6 of the quinolinone ring contributes to solubility and bioavailability, making this compound a promising candidate for further exploration in therapeutic applications.

One of the most intriguing aspects of 3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one is its potential as a kinase inhibitor. Kinases are critical enzymes involved in various cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Preliminary research has demonstrated that this compound exhibits potent inhibitory activity against several kinase targets, suggesting its potential as a lead compound for drug development.

The synthesis of this compound involves a multi-step process that combines advanced organic synthesis techniques. The key steps include the preparation of the quinolinone core through cyclization reactions, followed by substitution reactions to introduce the benzenesulfonyl and 3-chlorophenylmethyl groups. The ethoxy group is introduced via nucleophilic substitution or etherification reactions. These synthetic strategies not only highlight the versatility of quinolinone chemistry but also underscore the importance of precise control over reaction conditions to achieve high yields and purity.

In terms of pharmacological evaluation, 3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one has been subjected to extensive in vitro and in vivo studies. These studies have revealed its ability to modulate cellular signaling pathways and inhibit key enzymes associated with disease progression. For instance, recent research has shown that this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are central to inflammation and pain mechanisms.

Beyond its pharmacological applications, this compound also serves as a valuable tool for studying molecular recognition and drug design principles. Its structure provides insights into how substituents can be strategically positioned to optimize bioactivity while maintaining favorable pharmacokinetic profiles. This makes it an invaluable model for designing next-generation therapeutics with enhanced efficacy and reduced side effects.

In conclusion, 3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one represents a significant advancement in organic chemistry and pharmacology. Its unique structure, combined with promising biological activities, positions it as a leading candidate for further research and development in therapeutic interventions. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of innovative drug discovery efforts.

866725-93-1 (3-(benzenesulfonyl)-1-(3-chlorophenyl)methyl-6-ethoxy-1,4-dihydroquinolin-4-one) 関連製品

- 1249998-02-4(N-(2-phenylethyl)cyclobutanamine)

- 261172-58-1((E)-O-Demethylroxithromycin)

- 38380-18-6(4-fluoro-2,6-dimethylbenzene-1-thiol)

- 14260-95-8(Hexaethylene glycol monophenyl ether)

- 2171266-77-4((2R)-2-6-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-dimethylhexanamido-3-methylbutanoic acid)

- 2764581-60-2(ethyl 2-(dimethylamino)methylidene-3,4-dioxobutanoate)

- 881673-56-9(1H-Pyrrole-3-carboxylic acid,5-(4-fluorophenyl)-1-[(4-fluorophenyl)sulfonyl]-, ethyl ester)

- 551920-78-6(N-METHYL-3-(1H-PYRROL-1-YL)-2-THIOPHENECARBOXAMIDE)

- 2137056-90-5(tert-butyl (2S)-2-(prop-2-ynoyl)pyrrolidine-1-carboxylate)

- 2229687-53-8(5-(4-fluorophenyl)-2-methoxypent-4-enoic acid)